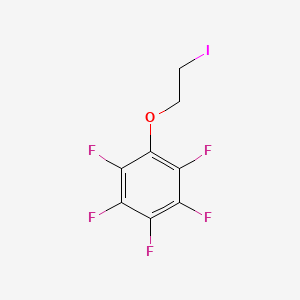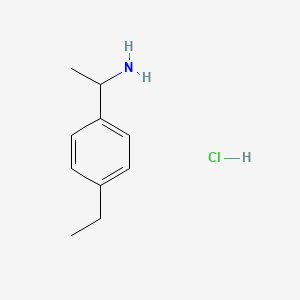
2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine
Overview
Description
2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine is a chemical compound with the molecular formula C5HCl3F3N2S It is a pyrimidine derivative characterized by the presence of three chlorine atoms and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the trifluoromethylthio group. One common method involves the reaction of 2,4,6-trichloropyrimidine with trifluoromethanesulfenyl chloride under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Various substituted pyrimidines.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Complex organic molecules with extended conjugation.
Scientific Research Applications
2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, facilitating its interaction with biological membranes and enzymes. The chlorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,6-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)thio)pyrimidine
Comparison: 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine is unique due to the presence of three chlorine atoms and a trifluoromethylthio group, which confer distinct chemical properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and greater stability in oxidative conditions. Its unique structure also enhances its potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,4,6-trichloro-5-(trifluoromethylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl3F3N2S/c6-2-1(14-5(9,10)11)3(7)13-4(8)12-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAERBNMAXWVGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl3F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[3-(3-bromophenyl)propyl]hydroxylamine](/img/structure/B3080147.png)

![{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B3080179.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080192.png)
![4-[(4-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080201.png)
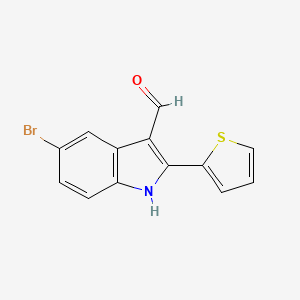
![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080210.png)
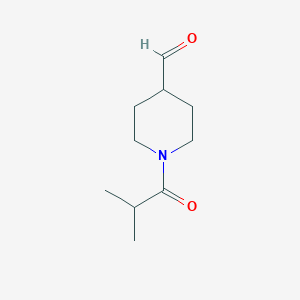
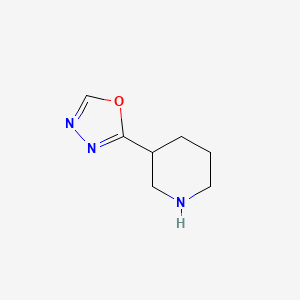
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080244.png)
![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080249.png)
![7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3080256.png)
